1-Benzyl-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea
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Description
Scientific Research Applications
Synthesis and Anticancer Potential
The compound 1-Benzyl-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea, as part of a broader class of urea and thiourea derivatives containing benzimidazole groups, has been explored for its potential as an anticancer agent. A study conducted by Siddig et al. (2021) designed and synthesized a new series of these derivatives, characterizing them through spectroscopic techniques. In vitro assays against breast cancer cell lines demonstrated significant cytotoxicity, highlighting the compound's potential in cancer treatment strategies Open Chemistry, 19, 1062-1073.
Novel Syntheses and Chemical Transformations
Research into the synthesis of compounds with complex ring systems like benz[h]imidazo[1,2‐c]quinazoline revealed the utility of ureas derived from reactions involving compounds similar to this compound. These syntheses, documented by Petridou-Fischer and Papadopoulos (1984), involve thermal decomposition or treatment with bases, leading to double cyclization and the formation of intricate ring structures Journal of Heterocyclic Chemistry, 21, 1333-1335.
Enzyme Inhibition for Therapeutic Applications
The synthesis of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas, closely related to the queried compound, demonstrated significant inhibition activity against acetylcholinesterase and butyrylcholinesterase. This research by Pejchal et al. (2011) suggests potential therapeutic applications in conditions like Alzheimer's disease, where enzyme inhibition can be beneficial Journal of Heterocyclic Chemistry, 48, 57-62.
Properties
IUPAC Name |
1-benzyl-3-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c24-19(21-14-15-6-2-1-3-7-15)20-12-13-22-17-8-4-5-9-18(17)23(16-10-11-16)27(22,25)26/h1-9,16H,10-14H2,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNZFNUXBKBEQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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